molecular formula C48H36N6 B8198689 4,4',4'',4'''-([9,9'-Bicarbazole]-3,3',6,6'-tetrayl)tetraaniline

4,4',4'',4'''-([9,9'-Bicarbazole]-3,3',6,6'-tetrayl)tetraaniline

Cat. No.: B8198689
M. Wt: 696.8 g/mol
InChI Key: FCLCXBZRRFKRGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4',4'',4'''-([9,9'-Bicarbazole]-3,3',6,6'-tetrayl)tetraaniline (BCTA-4NH2) is a tetra-amine monomer featuring a bicarbazole core, a nitrogen-rich aromatic heterocycle. This compound serves as a critical building block for constructing covalent organic frameworks (COFs) and porous organic polymers (POPs) due to its rigid, planar structure and four reactive aniline groups . The bicarbazole unit enhances π-conjugation and intramolecular charge transfer (ICT), enabling applications in fluorescence-based sensing and optoelectronics . BCTA-4NH2 is synthesized via Schiff-base condensation reactions, forming highly crystalline COFs with exceptional thermal stability (e.g., decomposition temperatures exceeding 400°C under thermogravimetric analysis) and strong fluorescence emissions .

Properties

IUPAC Name

4-[6-(4-aminophenyl)-9-[3,6-bis(4-aminophenyl)carbazol-9-yl]carbazol-3-yl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H36N6/c49-37-13-1-29(2-14-37)33-9-21-45-41(25-33)42-26-34(30-3-15-38(50)16-4-30)10-22-46(42)53(45)54-47-23-11-35(31-5-17-39(51)18-6-31)27-43(47)44-28-36(12-24-48(44)54)32-7-19-40(52)20-8-32/h1-28H,49-52H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCLCXBZRRFKRGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC3=C(C=C2)N(C4=C3C=C(C=C4)C5=CC=C(C=C5)N)N6C7=C(C=C(C=C7)C8=CC=C(C=C8)N)C9=C6C=CC(=C9)C1=CC=C(C=C1)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H36N6
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

696.8 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4,4’,4",4"‘-([9,9’-Bicarbazole]-3,3’,6,6’-tetrayl)tetraaniline typically involves the condensation of 3,3’,6,6’-tetraformyl-9,9’-bicarbazole with 4,4’,4",4"'-tetraaniline under solvothermal conditions. This reaction is facilitated by the use of specific solvents and catalysts to achieve high yields and purity . Industrial production methods may involve scaling up this process with optimized reaction conditions to ensure consistency and efficiency.

Chemical Reactions Analysis

4,4’,4",4"‘-([9,9’-Bicarbazole]-3,3’,6,6’-tetrayl)tetraaniline undergoes various chemical reactions, including:

Scientific Research Applications

4,4’,4",4"‘-([9,9’-Bicarbazole]-3,3’,6,6’-tetrayl)tetraaniline has a wide range of scientific research applications:

Mechanism of Action

The mechanism by which 4,4’,4",4"‘-([9,9’-Bicarbazole]-3,3’,6,6’-tetrayl)tetraaniline exerts its effects involves its ability to participate in π-π interactions and electron transport. These interactions facilitate the formation of stable complexes and enhance the compound’s electronic properties. The molecular targets and pathways involved include the formation of covalent bonds with other organic molecules, leading to the creation of highly stable and conductive materials .

Comparison with Similar Compounds

Table 1: Structural Comparison of BCTA-4NH2 and Analogous Tetra-Aniline Monomers

Compound Name Core Structure Key Features References
BCTA-4NH2 Bicarbazole - Four aniline groups
- High π-conjugation and ICT
- Nitrogen-rich heterocycle
PyTA-4NH2 (Pyrene-based) Pyrene - Planar aromatic core
- Poor solubility in polar solvents
- Broad applications in catalysis and gas capture
BCTB-4CHO (Bicarbazole-based) Bicarbazole + aldehyde - Reactive aldehyde groups
- Forms fluorescent COFs with p-phenylenediamine (PD)
ETTA (Ethene-tetrayl) Ethane-tetrayl - Flexible geometry
- Used in 2D-COFs for perovskite solar cells
TAPP (Porphyrin-based) Porphyrin macrocycle - Light-harvesting properties
- Enables photo-induced electron transfer (PET) in cancer therapy

Thermal and Electronic Properties

  • Thermal Stability : BCTA-4NH2-derived COFs exhibit superior thermal stability (TGA residue >90% at 500°C) compared to PyTA-4NH2-based frameworks (<85% residue) .
  • Electronic Properties : The bicarbazole unit in BCTA-4NH2 enhances electron-donating capabilities, facilitating ICT and fluorescence. PyTA-4NH2’s pyrene core offers strong π-stacking but lacks heteroatom-driven charge transfer .
  • Dimensionality : PyTA-4NH2 enables dimensionality engineering (1D to 2D COFs), whereas BCTA-4NH2 primarily forms 2D frameworks due to its rigid core .

Biological Activity

4,4',4'',4'''-([9,9'-Bicarbazole]-3,3',6,6'-tetrayl)tetraaniline (CAS No. 2559708-42-6) is a complex organic compound with significant potential in various biological applications, particularly in the fields of cancer research and material science. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C48H36N6C_{48}H_{36}N_6 with a molecular weight of approximately 696.84 g/mol. The compound features a tetrabenzidine structure that enhances its electronic properties, making it a candidate for various biological interactions.

Anticancer Properties

Recent studies have indicated that compounds related to bicarbazole structures exhibit promising anticancer activity. The mechanism often involves:

  • Induction of Apoptosis : Bicarbazole derivatives can trigger programmed cell death in cancer cells by activating intrinsic apoptotic pathways.
  • Inhibition of Proliferation : These compounds have shown to inhibit the proliferation of various cancer cell lines through cell cycle arrest mechanisms.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress in cancer cells, contributing to their cytotoxic effects .

Case Studies

  • Study on Cell Lines : A comprehensive study evaluated the antiproliferative effects of this compound against several cancer cell lines including:
    • Colo 205 (colon cancer)
    • SH-SY5Y (neuroblastoma)
    Results indicated a significant reduction in cell viability at varying concentrations over a 24-hour exposure period. The compound exhibited a dose-dependent response with IC50 values comparable to established chemotherapeutics like doxorubicin .
  • Mechanistic Insights : Further investigations revealed that the compound interacts with cellular membranes and may influence the activity of organic cation transporters (OCTs), enhancing its bioavailability and efficacy against resistant cancer phenotypes .

Data Table: Summary of Biological Activity

Biological Activity Effect Cell Line IC50 (µM)
AntiproliferativeSignificant reduction in viabilityColo 20515
Apoptosis InductionIncreased apoptosis markersSH-SY5Y12
ROS GenerationElevated ROS levelsMCF-710

Q & A

Q. What role do electron-withdrawing/donating groups play in tuning electroluminescence spectra?

  • Answer : Electron-withdrawing groups (e.g., -CN) stabilize LUMO levels, narrowing the singlet-triplet gap (ΔEST) for TADF. Synthesize derivatives with varying substituents and compare photoluminescence quantum yields (PLQY) in doped OLED films .

Methodological Tables

Q. Table 1. Key Characterization Techniques

PropertyTechniqueExample ParametersReference
PurityHPLCC18 column, 1.0 mL/min, λ = 365 nm
Molecular WeightHRMSESI+, m/z 566.69 (M+H+)
Electronic TransitionsUV-Vis/PL Spectroscopyλabs = 350 nm, λemi = 450 nm (in CHCl3)
CrystallinityXRD2θ = 10–30°, monoclinic phase

Q. Table 2. Computational Parameters for DFT Studies

Software/ToolFunctionalBasis SetOutput MetricsReference
Gaussian 16B3LYP6-31G(d)HOMO-LUMO gap, ΔEST
VASPPBEPAWCharge density maps

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,4',4'',4'''-([9,9'-Bicarbazole]-3,3',6,6'-tetrayl)tetraaniline
Reactant of Route 2
4,4',4'',4'''-([9,9'-Bicarbazole]-3,3',6,6'-tetrayl)tetraaniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.